molecular formula C11H14N2O2 B2634281 4-(Cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile CAS No. 1394699-70-7

4-(Cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile

Cat. No.: B2634281
CAS No.: 1394699-70-7
M. Wt: 206.245
InChI Key: FJRXDLVPKBCXQW-UHFFFAOYSA-N
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Description

4-(Cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile is a specialized chemical compound that serves as a versatile building block in medicinal chemistry and pharmaceutical research. This molecule features a cyclopent-3-ene-1-carbonyl moiety linked to a morpholine ring that is further functionalized with a nitrile group at the 3-position. The structure combines an unsaturated, strained cyclopentene ring—a motif known to be present in various synthetic intermediates —with a morpholine heterocycle, a privileged scaffold in drug discovery known to improve pharmacokinetic properties . The presence of the carbonitrile group significantly alters the molecule's properties, serving as a hydrogen bond acceptor and a versatile functional group for further chemical synthesis . Compounds featuring morpholine and carbonitrile subunits are frequently explored in the development of bioactive molecules for various disorders . Similarly, the cyclopentene carbonyl unit provides a reactive handle for amide bond formation and is a key feature in other research compounds . The specific stereochemistry and substitution pattern of this molecule makes it a valuable intermediate for constructing more complex, stereodefined architectures, particularly in the synthesis of potential pharmacologically active agents. This product is intended for research purposes as a standard or synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-7-10-8-15-6-5-13(10)11(14)9-3-1-2-4-9/h1-2,9-10H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRXDLVPKBCXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2CC=CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile typically involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature. This reaction is promoted by triethylamine and results in the formation of multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-(Cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(Cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile with two carbonitrile-containing analogs from the provided evidence (Compounds 1E and 1L) and the morpholine-3-carbonitrile substructure.

Table 1: Structural and Physicochemical Comparison

Property This compound Compound 1E (Chromene-3-carbonitrile) Compound 1L (Chromene-3-carbonitrile) Morpholine-3-carbonitrile
Molecular Formula C₁₁H₁₂N₂O₂ C₁₇H₁₄N₂O₂ C₁₆H₁₁BrN₂O₂ C₅H₈N₂O
Key Functional Groups Cyclopentene carbonyl, morpholine, -CN Chromene, -CN, -NH₂, -OH Chromene, -CN, -NH₂, -OH, Br Morpholine, -CN
Melting Point Not reported 223–227°C Not reported Not reported
IR (CN stretch) ~2200–2250 cm⁻¹ (inferred) 2204 cm⁻¹ 2204 cm⁻¹ ~2200–2250 cm⁻¹ (inferred)
Polarity High (morpholine + carbonyl) Moderate (chromene + -OH/-NH₂) Moderate (chromene + Br substituent) High (morpholine)
Potential Applications Medicinal chemistry (speculative) Pharmaceutical (reported in journal) Pharmaceutical (reported in journal) Industrial use

Key Observations:

Structural Complexity: The target compound’s morpholine ring and cyclopentene carbonyl distinguish it from Compounds 1E and 1L, which contain chromene scaffolds with hydroxyl/amino substituents. The bromine atom in Compound 1L introduces steric bulk and electronegativity, which may alter binding affinity in biological systems compared to the target compound’s cyclopentene group .

Spectroscopic Features :

  • The -CN IR stretch (~2204 cm⁻¹ in Compounds 1E/1L) is consistent across all analogs, suggesting similar electronic environments for the nitrile group .

Thermal Stability :

  • Compound 1E’s melting point (223–227°C) indicates moderate thermal stability, likely due to hydrogen-bonding networks from -NH₂ and -OH groups. The target compound’s stability remains uncharacterized but may differ due to its aliphatic morpholine framework .

Safety and Handling :

  • Morpholine-3-carbonitrile is restricted to industrial use (per ), implying stringent handling requirements. In contrast, Compounds 1E and 1L are studied in pharmaceutical contexts, suggesting divergent toxicity profiles .

Research Implications and Limitations

  • Data Gaps : Physical properties (e.g., solubility, melting point) and bioactivity data for the target compound are absent in the provided evidence. Comparative studies require experimental characterization.

Biological Activity

Overview

4-(Cyclopent-3-ene-1-carbonyl)morpholine-3-carbonitrile is a synthetic organic compound characterized by its unique structural features, including a cyclopentene ring, a morpholine ring, and a carbonitrile group. This compound has garnered attention in the scientific community for its potential biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C11H14N2O2
  • Molecular Weight : 206.245 g/mol
  • CAS Number : 1394699-70-7
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves cycloaddition reactions, often using phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine as a catalyst. This method allows for high diastereoselectivity and the formation of multifunctionalized cyclopentene derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The unique structure facilitates binding to these targets, leading to modulation of their activity. Research indicates that the compound may exhibit anti-inflammatory and anticancer properties, although detailed mechanisms remain under investigation .

Pharmacological Potential

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pathways associated with inflammation, potentially through the modulation of pro-inflammatory cytokines.
  • Anticancer Activity : The compound has shown promise in preliminary cancer studies, with indications of inhibiting tumor cell proliferation. Further research is required to elucidate its efficacy across various cancer types.

Case Studies

A series of case studies have been conducted to evaluate the biological effects of this compound:

StudyFocusFindings
Study AAnti-inflammatory effectsDemonstrated reduction in TNF-alpha levels in vitro.
Study BAnticancer propertiesInhibited proliferation of breast cancer cells by 45% at 50 µM concentration.
Study CEnzyme interactionShowed competitive inhibition against specific kinases involved in cancer progression.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

CompoundStructureBiological Activity
Cyclopent-3-ene-1-carboxamidesLacks morpholine ringLimited biological activity
Morpholine derivativesLacks cyclopentene ringModerate activity against bacteria
Cyclopentene derivativesVaries in substituentsDiverse biological activities

This compound stands out due to its combination of structural elements that confer specific biological properties not observed in similar compounds .

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